Cas no 139909-66-3 (2-(difluoromethoxy)-6-methylaniline)

2-(Difluoromethoxy)-6-methylaniline is a fluorinated aromatic amine derivative characterized by the presence of a difluoromethoxy group (–OCF₂H) and a methyl substituent on the aniline ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The difluoromethoxy group enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties in drug development. Its structural features make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to the reactivity of the aniline moiety.
2-(difluoromethoxy)-6-methylaniline structure
139909-66-3 structure
Product Name:2-(difluoromethoxy)-6-methylaniline
CAS No:139909-66-3
MF:C8H9F2NO
MW:173.159969091415
CID:1281829
PubChem ID:18981673
Update Time:2025-06-27

2-(difluoromethoxy)-6-methylaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-(difluoromethoxy)-6-methyl-
    • 2-(difluoromethoxy)-6-methylaniline
    • EN300-62466
    • CS-0216848
    • DTXSID10597097
    • 139909-66-3
    • DB-133822
    • AKOS009472555
    • 2-difluoromethoxy-6-methyl aniline
    • 2-(Difluoromethoxy)-6-methylbenzenamine
    • SCHEMBL8764050
    • Z421792212
    • AT12956
    • Inchi: InChI=1S/C8H9F2NO/c1-5-3-2-4-6(7(5)11)12-8(9)10/h2-4,8H,11H2,1H3
    • InChI Key: AUCZKWLCAYXRAY-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=CC=C1)OC(F)F)N

Computed Properties

  • Exact Mass: 173.06527
  • Monoisotopic Mass: 173.06522023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

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Additional information on 2-(difluoromethoxy)-6-methylaniline

Professional Introduction to 2-(difluoromethoxy)-6-methylaniline (CAS No. 139909-66-3)

2-(difluoromethoxy)-6-methylaniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 139909-66-3, this compound represents a unique structural motif that combines a methoxy group and a difluoromethoxy group on an aniline backbone. This particular arrangement of functional groups makes it a versatile intermediate in the development of various bioactive molecules, particularly those targeting neurological and inflammatory pathways.

The< strong>difluoromethoxy moiety is particularly noteworthy due to its electron-withdrawing properties, which can significantly influence the reactivity and electronic distribution of the molecule. This feature has been exploited in medicinal chemistry to enhance binding affinity and metabolic stability. In recent years, there has been a surge in research focusing on fluorinated aromatic compounds, as they often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

One of the most compelling aspects of 2-(difluoromethoxy)-6-methylaniline is its potential application in the synthesis of novel therapeutic agents. For instance, studies have shown that derivatives of this compound can interact with specific enzyme targets involved in pain signaling and neuroinflammation. The< strong>methylaniline core provides a scaffold that can be further modified to achieve high selectivity and potency. Researchers have leveraged this compound to develop potential treatments for conditions such as chronic pain and neurodegenerative disorders, where precise molecular targeting is crucial.

The< strong>CAS number 139909-66-3 serves as a unique identifier for this chemical entity, ensuring consistency and accuracy in scientific literature and patent filings. This standardized nomenclature is essential for facilitating global collaboration and regulatory compliance in pharmaceutical research. The compound's structural features make it an attractive candidate for further exploration in drug discovery programs, particularly those aimed at identifying small molecules that can modulate complex biological pathways.

In the context of modern drug development, the< strong>difluoromethoxy group on 2-(difluoromethoxy)-6-methylaniline plays a critical role in optimizing pharmacological properties. Fluorine atoms are known to enhance lipophilicity, improve binding interactions with biological targets, and extend the half-life of drugs by increasing metabolic resistance. These attributes have been validated through numerous preclinical studies, where fluorinated analogs have demonstrated superior efficacy compared to non-fluorinated versions.

The< strong>methylaniline moiety contributes to the compound's overall solubility and bioavailability, making it a promising candidate for oral administration. This aspect is particularly important in pharmaceutical design, as it allows for easier formulation and delivery of therapeutic agents. Additionally, the presence of both methoxy groups provides multiple sites for chemical modification, enabling chemists to fine-tune the properties of the molecule according to specific therapeutic needs.

Recent advancements in computational chemistry have further enhanced the utility of 2-(difluoromethoxy)-6-methylaniline. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into its mechanism of action and have guided the design of more potent derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and reduce the time-to-market for new therapies.

The pharmaceutical industry has shown particular interest in< strong>2-(difluoromethoxy)-6-methylaniline due to its potential applications in treating multifaceted diseases. For example, researchers are investigating its role in developing anti-inflammatory agents that target cyclooxygenase (COX) enzymes without causing gastrointestinal side effects. The< strong>difluoromethoxy group's ability to modulate enzyme activity while maintaining high selectivity makes this compound an attractive lead for further development.

In conclusion, 2-(difluoromethoxy)-6-methylaniline (CAS No. 139909-66-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for developing innovative therapeutic agents with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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